molecular formula C8H16O3 B6325261 5-Hydroxy-2-methylpentan-2-yl acetate CAS No. 110086-92-5

5-Hydroxy-2-methylpentan-2-yl acetate

Cat. No. B6325261
CAS RN: 110086-92-5
M. Wt: 160.21 g/mol
InChI Key: QTDLZHXJNRYCJZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpentan-2-yl acetate is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H16O3/c1-7(10)11-8(2,3)5-4-6-9/h9H,4-6H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is QTDLZHXJNRYCJZ-UHFFFAOYSA-N .

It should be stored at temperatures between 0-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Safety and Hazards

The safety information for 5-Hydroxy-2-methylpentan-2-yl acetate indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H315, H319, and H335 . The precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

(5-hydroxy-2-methylpentan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(10)11-8(2,3)5-4-6-9/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLZHXJNRYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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